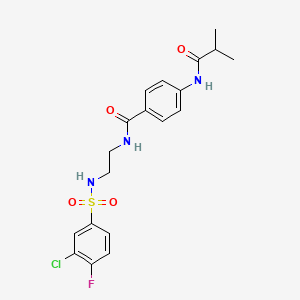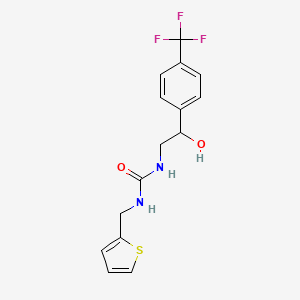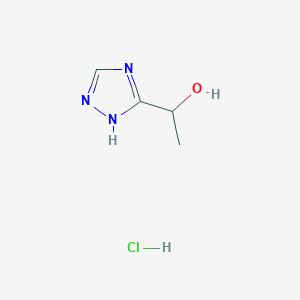
N-(2-(3-chloro-4-fluorophenylsulfonamido)ethyl)-4-isobutyramidobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-chloro-4-fluorophenylsulfonamido)ethyl)-4-isobutyramidobenzamide, commonly known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that regulates the transport of chloride ions across cell membranes. Mutations in the CFTR gene can cause cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. CFTRinh-172 has been studied for its potential therapeutic applications in cystic fibrosis and other diseases.
Applications De Recherche Scientifique
Novel Insecticides and Agricultural Applications
Research into compounds with similar structural motifs, such as Flubendiamide, highlights their potential as novel insecticides, especially against lepidopterous pests. Flubendiamide, characterized by unique substituents like a heptafluoroisopropyl group and a sulfonylalkyl group, demonstrates exceptional insecticidal activity and safety for non-target organisms, suggesting its utility in integrated pest management programs (Tohnishi et al., 2005).
Synthesis of PET Tracer Precursors
The synthesis of sulfonamide derivatives, like N,N,N,6-tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammonium chloride, for use as precursors in PET (Positron Emission Tomography) tracer chemistry, illustrates the compound's relevance in medical diagnostics. This showcases the potential of such chemicals in advancing imaging techniques and disease detection (Gebhardt & Saluz, 2012).
Crystallography and Structural Studies
Investigations into the crystal structures of N-(arylsulfonyl)-4-fluorobenzamides reveal insights into molecular conformations and intermolecular interactions. Such studies are pivotal for drug design and material science, offering a foundation for understanding how structural variations affect physical and chemical properties (Suchetan et al., 2016).
Drug Metabolism and Pharmacokinetics
The application of biocatalysis to drug metabolism, as demonstrated by the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds using microbial systems, underscores the relevance of such compounds in pharmacokinetic studies. This approach facilitates the understanding of drug metabolism and the development of new pharmacological agents (Zmijewski et al., 2006).
Environmental Studies and Fluorinated Compounds
Research on the atmospheric oxidation of polyfluorinated amides into perfluorinated carboxylic acids highlights the environmental impact of such chemicals. Understanding the degradation pathways of fluorinated compounds is crucial for assessing their persistence and toxicity in the environment (Jackson, Wallington, & Mabury, 2013).
Propriétés
IUPAC Name |
N-[2-[(3-chloro-4-fluorophenyl)sulfonylamino]ethyl]-4-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O4S/c1-12(2)18(25)24-14-5-3-13(4-6-14)19(26)22-9-10-23-29(27,28)15-7-8-17(21)16(20)11-15/h3-8,11-12,23H,9-10H2,1-2H3,(H,22,26)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEJLBONGMEZIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2385465.png)
![2-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2385466.png)

![5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B2385470.png)

![1-[3,5-Diethyl-4-(hydroxymethyl)phenyl]ethanone](/img/structure/B2385473.png)
![Spiro[3.4]octan-2-ol](/img/structure/B2385474.png)



![Spiro[3-oxabicyclo[3.1.0]hexane-2,4'-piperidine];hydrochloride](/img/structure/B2385479.png)
